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Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B1209532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminobenzaldehyde (C₇H₇NO), a key intermediate in the synthesis of various

pharmaceuticals and dyes. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the compound, including

data tables, experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Aminobenzaldehyde,

providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-Aminobenzaldehyde
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Solvent

9.61 Singlet - 1H
Aldehyde (-

CHO)
DMSO-d₆

7.57 Doublet 8.4 2H
Aromatic (H-

2, H-6)
DMSO-d₆

6.66 Doublet 8.4 2H
Aromatic (H-

3, H-5)
DMSO-d₆

5.78 Broad Singlet - 2H Amine (-NH₂) DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 4-Aminobenzaldehyde

Chemical Shift (δ) ppm Assignment Solvent

189.6 Aldehyde Carbonyl (C=O) DMSO-d₆

154.7 Aromatic (C-4) DMSO-d₆

132.2 Aromatic (C-2, C-6) DMSO-d₆

125.5 Aromatic (C-1) DMSO-d₆

113.4 Aromatic (C-3, C-5) DMSO-d₆

Infrared (IR) Spectroscopy
While a complete, numerically assigned IR spectrum for 4-Aminobenzaldehyde is not readily

available in public databases, the expected characteristic absorption bands based on its

functional groups are presented in Table 3. These values are consistent with general

frequencies for aromatic aldehydes and primary amines.

Table 3: Characteristic IR Absorption Bands for 4-Aminobenzaldehyde
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3450 - 3300 Medium N-H Stretch (Amine)

3100 - 3000 Medium Aromatic C-H Stretch

2830 - 2695 Medium Aldehyde C-H Stretch

1710 - 1685 Strong C=O Stretch (Aldehyde)

1600 - 1475 Medium-Strong Aromatic C=C Stretch

1360 - 1250 Medium C-N Stretch (Aromatic Amine)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Aminobenzaldehyde exhibits absorption bands characteristic of an

aromatic compound with an amino and a carbonyl group. The position of the maximum

absorption (λmax) is solvent-dependent. In polar solvents, a band is observed in the region of

310 nm.[1]

Table 4: UV-Vis Spectroscopic Data of 4-Aminobenzaldehyde

λmax (nm) Solvent Electronic Transition

~310
Polar Solvents (e.g., Ethanol,

Methanol)
π → π*

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 4-Aminobenzaldehyde solid.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any

solid particles.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C) as an internal reference.

Integrate the peaks in the ¹H NMR spectrum.

Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Aminobenzaldehyde with approximately 100-200 mg

of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Ensure the sample beam path is unobstructed.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final transmittance or absorbance spectrum.

Label the significant peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Aminobenzaldehyde of a known concentration (e.g., 1

mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).
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From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0

AU).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

Select the desired wavelength range for scanning (e.g., 200-600 nm).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Data Processing:

The software will automatically subtract the baseline from the sample spectrum.

Identify the wavelength of maximum absorbance (λmax).

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Aminobenzaldehyde.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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